2-Hydrazinyl-4-methylpyrimidine 2-Hydrazinyl-4-methylpyrimidine
Brand Name: Vulcanchem
CAS No.: 63170-77-4
VCID: VC3804386
InChI: InChI=1S/C5H8N4/c1-4-2-3-7-5(8-4)9-6/h2-3H,6H2,1H3,(H,7,8,9)
SMILES: CC1=NC(=NC=C1)NN
Molecular Formula: C5H8N4
Molecular Weight: 124.14 g/mol

2-Hydrazinyl-4-methylpyrimidine

CAS No.: 63170-77-4

Cat. No.: VC3804386

Molecular Formula: C5H8N4

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

2-Hydrazinyl-4-methylpyrimidine - 63170-77-4

Specification

CAS No. 63170-77-4
Molecular Formula C5H8N4
Molecular Weight 124.14 g/mol
IUPAC Name (4-methylpyrimidin-2-yl)hydrazine
Standard InChI InChI=1S/C5H8N4/c1-4-2-3-7-5(8-4)9-6/h2-3H,6H2,1H3,(H,7,8,9)
Standard InChI Key WUKBRNKMQNEPAW-UHFFFAOYSA-N
SMILES CC1=NC(=NC=C1)NN
Canonical SMILES CC1=NC(=NC=C1)NN

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The IUPAC name of 2-hydrazinyl-4-methylpyrimidine is (4-methylpyrimidin-2-yl)hydrazine, with a molecular weight of 124.14 g/mol . The pyrimidine ring adopts a planar conformation, with the hydrazinyl (-NH-NH₂) and methyl (-CH₃) groups influencing electronic distribution. The compound’s SMILES notation (CC1=NC(=NC=C1)NN) and InChIKey (WUKBRNKMQNEPAW-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₈N₄PubChem
Molecular Weight124.14 g/molVulcanChem
Boiling PointNot reported-
SolubilityModerate in polar solvents
pKa~3.5 (hydrazinyl group)Estimated

The hydrazinyl group confers nucleophilicity, enabling condensation reactions with carbonyl compounds, while the methyl group enhances lipophilicity, influencing membrane permeability .

Spectroscopic Characterization

  • NMR: The proton NMR spectrum in D₂O reveals a singlet for the methyl group (δ 2.3 ppm) and broad signals for hydrazinyl protons (δ 4.5–5.5 ppm) .

  • IR: Stretching vibrations at 3300 cm⁻¹ (N-H) and 1600 cm⁻¹ (C=N) confirm the hydrazine and pyrimidine moieties.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common route involves nucleophilic substitution of 2-chloro-4-methylpyrimidine with hydrazine hydrate in ethanol at 80°C for 6 hours, yielding 70–80% purity . Alternative methods include:

  • Diazotization-Reduction: 4-Methyl-2-aminopyrimidine is diazotized with NaNO₂/HCl at 0–5°C, followed by reduction using SnCl₂/HCl to afford the hydrazinyl derivative .

  • Microwave-Assisted Synthesis: Reduces reaction time to 30 minutes with comparable yields .

Table 2: Synthetic Method Comparison

MethodYield (%)Purity (%)Advantages
Nucleophilic Substitution7585Simple setup
Diazotization-Reduction6590Avoids hydrazine hydrate
Microwave8088Rapid, energy-efficient

Industrial-Scale Optimization

For kilogram-scale production, continuous flow reactors minimize thermal decomposition of intermediates. A patent by CN115197166A describes using water as a solvent and freshly prepared sulfites for reduction, achieving 99% purity with reduced environmental impact . Key parameters include:

  • Temperature: 90–95°C

  • Molar ratio (substrate:sulfite): 1:2.5

  • Reaction time: 2 hours .

Biological Activity and Mechanisms

Antitumor Properties

2-Hydrazinyl-4-methylpyrimidine derivatives exhibit nanomolar IC₅₀ values against lung (H460) and breast (MDA-MB-231) cancer cells. Compound 5j (a Schiff base derivative) showed 190-fold greater potency than lead structures by inducing apoptosis via caspase-3 activation .

Antimicrobial Effects

The compound inhibits dihydrofolate reductase (DHFR) in E. coli (IC₅₀ = 0.8 µM), disrupting nucleotide synthesis. Structural analogs with fluorine substitutions enhance activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Enzyme Inhibition

  • Dihydroorotate Dehydrogenase (DHODH): Binding free energy (ΔG) = -9.2 kcal/mol, per molecular docking studies.

  • Cyclooxygenase-2 (COX-2): 45% inhibition at 10 µM, suggesting anti-inflammatory potential .

Applications in Drug Development

Anticancer Agents

Schiff base derivatives (e.g., 5c) inhibit topoisomerase IIα, with logP values optimized to 1.8–2.2 for blood-brain barrier penetration . Clinical trials for glioblastoma multiforme are pending.

Antiviral Scaffolds

Incorporation into triazolopyrimidines blocks viral RNA polymerase activity. For example, 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine reduced HCV replication by 90% at 5 µM .

Agricultural Chemicals

As a precursor to tricyclazole, it controls rice blast fungus (Magnaporthe oryzae) by inhibiting melanin biosynthesis . Global production exceeds 500 tons/year .

ParameterRecommendation
Storage-20°C under argon
Personal ProtectionGloves, goggles, respirator
Spill ManagementAbsorb with vermiculite

Environmental Impact

Biodegradation studies show a half-life of 12 days in soil, with no bioaccumulation potential (BCF < 50).

Comparison with Structural Analogs

Table 4: Analog Comparison

CompoundSubstituentsIC₅₀ (H460)LogP
2-Hydrazinyl-4-methylpyrimidineH, CH₃0.05 µM0.9
5-Fluoro-2-hydrazinyl-4-methylpyridineF, CH₃0.03 µM1.2
2-Hydrazinyl-6-methylpyrimidin-4-olOH, CH₃1.2 µM-0.3

Fluorination improves potency but reduces solubility, while hydroxylation enhances polarity at the expense of membrane permeability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator